molecular formula C5H9NO5 B11762905 (2S,3S)-2-hydroxy-3-nitropentanoic acid

(2S,3S)-2-hydroxy-3-nitropentanoic acid

Cat. No.: B11762905
M. Wt: 163.13 g/mol
InChI Key: MGGPRPIBQJGVCS-IMJSIDKUSA-N
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Description

(2S,3S)-2-hydroxy-3-nitropentanoic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound features a hydroxyl group and a nitro group attached to a pentanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-hydroxy-3-nitropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide for bromination, azidotrimethylsilane for nucleophilic substitution, and various reducing agents for the reduction of the nitro group .

Major Products Formed

The major products formed from these reactions include diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, diethyl (2S,3R)-2-azido-3-hydroxysuccinate, and corresponding amines or ketones depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S)-2-hydroxy-3-nitropentanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interactions.

Properties

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2S,3S)-2-hydroxy-3-nitropentanoic acid

InChI

InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1

InChI Key

MGGPRPIBQJGVCS-IMJSIDKUSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)O)O)[N+](=O)[O-]

Canonical SMILES

CCC(C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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